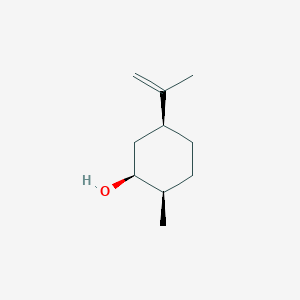

(-)-Neoisodihydrocarveol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-neoisodihydrocarveol is a dihydrocarveol with a (1R,2S,4S)-configuration. It is an enantiomer of a (+)-neoisodihydrocarveol.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1.1 Growth Inhibition in Potatoes

Research has indicated that (-)-neoisodihydrocarveol can act as a growth inhibitor for potato sprouts. In studies, S-carvone is converted into this compound in potato tissues, demonstrating its role as a natural sprout growth inhibitor. This bioconversion occurs primarily in the skin and wound tissues of tubers, suggesting that it could be utilized in agricultural practices to manage sprouting in stored potatoes effectively .

1.2 Pest Repellent Properties

The compound has also been studied for its insect repellent properties. Essential oils containing this compound have shown effectiveness against various pests, including Ulomoides dermestoides, a common pest in stored products. The repellent action of these essential oils indicates potential applications in pest management strategies within agriculture .

Pharmaceutical Applications

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains, making it a candidate for developing natural antimicrobial agents. The compound's efficacy was evaluated through various assays, showing promising results against pathogens commonly associated with food spoilage and human infections .

2.2 Antispasmodic Effects

In pharmacological research, this compound has been investigated for its antispasmodic effects. Studies involving essential oils containing this compound have demonstrated its ability to relax smooth muscle tissues, suggesting potential therapeutic uses in treating gastrointestinal disorders and other conditions characterized by spasms .

Food Science Applications

3.1 Flavoring Agent

Due to its pleasant aroma and flavor profile, this compound is being explored as a natural flavoring agent in food products. Its incorporation into food formulations could enhance sensory attributes while providing additional health benefits associated with its antimicrobial properties .

3.2 Preservation of Food Products

The compound's antimicrobial activity also positions it as a potential preservative in food science. By inhibiting microbial growth, this compound could extend the shelf life of various food products, reducing reliance on synthetic preservatives .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Reduction of Dihydrocarvone

The carbonyl group in (1R,4R)-(+)-dihydrocarvone undergoes stereoselective reduction to form (-)-neoisodihydrocarveol. This reaction, mediated by plant enzymes (e.g., in Daucus carota), proceeds against Prelog’s rule, yielding the (1R,2S,4S)-configuration .

| Substrate | Product | Conversion Efficiency | Stereochemical Outcome |

|---|---|---|---|

| (1R,4R)-(+)-dihydrocarvone | This compound | 18% after 24 h | (1R,2S,4S)-configuration |

Biotransformation Conditions

Stereoselectivity

The reduction of dihydrocarvone to this compound demonstrates high enantioselectivity, favoring the (1R,2S,4S)-isomer. NMR data confirm distinct spectral signatures:

Reaction Mechanism

The reduction involves hydride transfer to the carbonyl carbon (C=O) of dihydrocarvone, followed by protonation at the adjacent carbon. The stereochemical outcome is governed by the spatial arrangement of the substrate in the enzyme’s active site .

Chromatographic Separation

-

GC-MS : Retention indices and mass fragmentation patterns distinguish this compound from other diastereomers .

-

Chiral HPLC : Resolves enantiomers using cellulose-based columns .

Spectroscopic Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 4.71 (brs, =CH₂), δ 3.91 (m, -OH) | |

| ¹³C NMR | δ 108.4 (C-10), δ 150.3 (C-8) | |

| IR | 3350 cm⁻¹ (O-H stretch), 1640 cm⁻¹ (C=C stretch) |

Industrial and Environmental Relevance

Eigenschaften

CAS-Nummer |

53796-80-8 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

(1S,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |

InChI-Schlüssel |

KRCZYMFUWVJCLI-UTLUCORTSA-N |

SMILES |

CC1CCC(CC1O)C(=C)C |

Isomerische SMILES |

C[C@@H]1CC[C@@H](C[C@@H]1O)C(=C)C |

Kanonische SMILES |

CC1CCC(CC1O)C(=C)C |

Key on ui other cas no. |

53796-80-8 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.